molecular formula C21H17Cl2F3N4O2 B11213459 N-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11213459
M. Wt: 485.3 g/mol
InChI Key: XEBREBJTDNDQJT-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of substituents: The 2,5-dichlorophenyl, 4-methoxyphenyl, and trifluoromethyl groups are introduced through various substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the nitro groups if present in derivatives.

    Substitution: Halogen atoms (chlorine) in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding aldehyde or carboxylic acid, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    Trifluoromethylated compounds: Known for their enhanced biological activity and stability.

Uniqueness

The unique combination of substituents in N-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide may confer specific properties, such as increased potency or selectivity for certain biological targets.

Properties

Molecular Formula

C21H17Cl2F3N4O2

Molecular Weight

485.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H17Cl2F3N4O2/c1-32-13-5-2-11(3-6-13)15-9-18(21(24,25)26)30-19(27-15)10-17(29-30)20(31)28-16-8-12(22)4-7-14(16)23/h2-8,10,15,18,27H,9H2,1H3,(H,28,31)

InChI Key

XEBREBJTDNDQJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NC4=C(C=CC(=C4)Cl)Cl)N2)C(F)(F)F

Origin of Product

United States

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